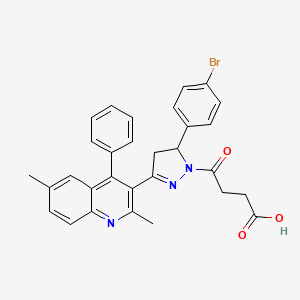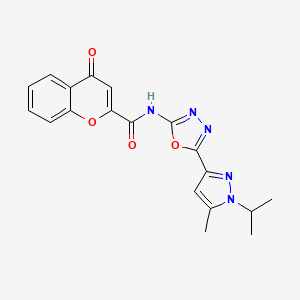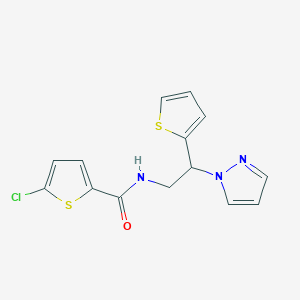
Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate, also known as DMOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 235.28 g/mol.
作用機序
The mechanism of action of Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cancer cell proliferation and inflammation. Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. Additionally, Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate has been found to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
実験室実験の利点と制限
One of the advantages of using Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate has also been found to be stable under various conditions, making it suitable for use in various assays. However, one of the limitations of using Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate is its low solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for the study of Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate. One area of research is the development of more efficient synthesis methods to increase the yield of Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate. Another area of research is the development of Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate and its potential applications in other fields of research.
合成法
Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate can be synthesized using various methods, including the reaction of 4-(dimethylamino)benzaldehyde with glycidyl methyl ether in the presence of a catalyst. Another method involves the reaction of 4-(dimethylamino)benzaldehyde with epichlorohydrin in the presence of a base. The yield of Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate obtained from these methods ranges from 40-60%.
科学的研究の応用
Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate has shown potential applications in various fields of scientific research. It has been studied extensively for its anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro and in vivo. Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate has been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13(2)10-5-4-8(12(14)15-3)6-9(10)11-7-16-11/h4-6,11H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANNDSKSUFPNRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)OC)C2CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[(4-Bromobenzyl)amino]phenyl}acetic acid](/img/structure/B2620922.png)

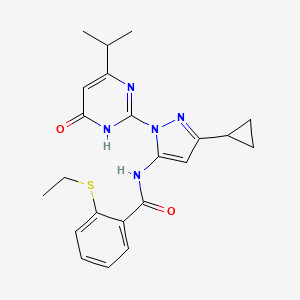

![2-(3-Chloroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2620926.png)

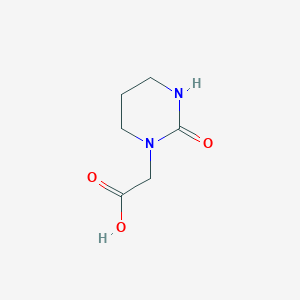
![2-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2620931.png)
